molecular formula C20H22BNO5 B1339547 5-Benzyloxy-1-boc-indole-2-boronic acid CAS No. 850568-62-6

5-Benzyloxy-1-boc-indole-2-boronic acid

Cat. No.: B1339547
CAS No.: 850568-62-6
M. Wt: 367.2 g/mol
InChI Key: IQKGFXDPCFAYFP-UHFFFAOYSA-N
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Description

5-Benzyloxy-1-boc-indole-2-boronic acid is an exceptional pharmaceutical intermediate . It holds promising potential in the creation of innovative curative agents targeting a diverse range of ailments .


Synthesis Analysis

This compound has been employed in the synthesis of various naturally occurring indole alkaloids, such as yohimbine and vinblastine. These compounds possess diverse biological activities and are of significant interest in medicinal chemistry research.


Molecular Structure Analysis

The molecular formula of this compound is C20H22BNO5 . Its molecular weight is 367.20 . The structure includes a benzyloxy group attached to the 5th position of the indole ring, a boc group attached to the 1st position, and a boronic acid group attached to the 2nd position .


Chemical Reactions Analysis

One of the primary applications of this compound lies in its participation in Suzuki-Miyaura coupling reactions. This powerful palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the boron atom of the boronic acid and a variety of organic halides or triflates.


Physical and Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 564.7±60.0 °C at 760 mmHg . The compound is solid in form .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Palladium-Catalyzed Benzylation

    The benzylation of indole 2-boronic acid, including variants like 5-Benzyloxy-1-boc-indole-2-boronic acid, can be efficiently achieved using specific palladium catalysts. This process allows the creation of aryl(indolo)methanes, useful in various organic syntheses (Kearney, Landry-BayleAdrienne, & Gomez, 2010).

  • Suzuki-Miyaura Cross-Coupling

    this compound is a key component in Suzuki-Miyaura cross-coupling reactions. It can effectively couple with aryl and heteroaryl boronic acids, leading to the synthesis of complex organic compounds like nonsymmetrical indolopyrrole derivatives (Beaumard, Dauban, & Dodd, 2010).

Catalysis and Reaction Acceleration

  • Boronic Acid Catalysis: In the synthesis of α-sulfanyl-substituted indole-3-acetic acids, this compound can play a catalytic role. It helps activate certain groups in intermediates, thus accelerating the reaction process (Das, Watanabe, Morimoto, & Ohshima, 2017).

Pharmaceutical and Medicinal Chemistry

  • HIV NNRTI Intermediate Synthesis: This compound is instrumental in synthesizing key intermediates for HIV non-nucleoside reverse transcriptase inhibitors. It's involved in various steps leading to the creation of complex molecules with potential therapeutic applications (Mayes et al., 2010).

Material Science and Nanotechnology

  • Dendritic Nanostructures: this compound can be used in constructing boron-based macrocycles and dendrimers. These structures have applications in material science and nanotechnology, especially in creating complex molecular architectures (Christinat, Scopelliti, & Severin, 2007).

Organic Synthesis

  • Synthesis of Diverse Organic Compounds: This chemical plays a significant role in the synthesis of a wide range of organic compounds. Its involvement in various reactions demonstrates its versatility in organic synthesis and its importance in the development of novel compounds (Kumar et al., 2010).

Mechanism of Action

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s classified as Eye Irrit. 2 according to GHS classification .

Biochemical Analysis

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Benzyloxy-1-boc-indole-2-boronic acid in laboratory settings are important considerations for its use in biochemical research. This compound is generally stable under standard storage conditions, but it may degrade over time when exposed to moisture or extreme temperatures . Long-term studies have shown that this compound can maintain its reactivity and efficacy in in vitro and in vivo experiments, although its effects on cellular function may diminish with prolonged exposure. Researchers should take these factors into account when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models vary depending on the dosage administered. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways without causing significant adverse reactions . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to organic synthesis and drug metabolism. The compound interacts with various enzymes and cofactors that facilitate its conversion into reactive intermediates, which can then participate in further biochemical reactions . These interactions can influence metabolic flux and metabolite levels, potentially affecting the overall metabolic profile of the cell. Understanding these pathways is crucial for optimizing the use of this compound in biochemical research and pharmaceutical development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, ultimately determining its bioavailability and efficacy . Studies have shown that this compound can be efficiently transported across cell membranes and distributed throughout various cellular compartments, although its precise distribution patterns may vary depending on the experimental conditions.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound is known to localize to specific cellular compartments, including the cytoplasm and nucleus, where it can interact with target proteins and enzymes . The presence of targeting signals and post-translational modifications may influence the compound’s localization, directing it to specific organelles or subcellular structures. Understanding these localization patterns is essential for elucidating the molecular mechanisms underlying the compound’s effects on cellular function.

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxyindol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BNO5/c1-20(2,3)27-19(23)22-17-10-9-16(11-15(17)12-18(22)21(24)25)26-13-14-7-5-4-6-8-14/h4-12,24-25H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKGFXDPCFAYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OCC3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583083
Record name [5-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-62-6
Record name [5-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Benzyloxy-1H-indole-2-boronic acid, N-BOC protected
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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